molecular formula C14H21N3O3S B4418916 1,3-diethyl-N-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

1,3-diethyl-N-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Cat. No. B4418916
M. Wt: 311.40 g/mol
InChI Key: TWQCSDUXSCQQJP-UHFFFAOYSA-N
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Description

1,3-diethyl-N-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, also known as EIPA, is a chemical compound that has been studied for its potential applications in scientific research. EIPA is a sulfonamide derivative that has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

1,3-diethyl-N-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has been studied for its potential applications in a variety of scientific research areas. One of the most promising applications is in the field of cancer research. This compound has been shown to inhibit the activity of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH. This inhibition has been shown to result in a decrease in the proliferation of cancer cells, making this compound a potential candidate for cancer therapy.
This compound has also been studied in the field of neuroscience. It has been shown to inhibit the activity of the NHE1 isoform of the Na+/H+ exchanger, which is involved in the regulation of intracellular pH in neurons. This inhibition has been shown to result in a decrease in neuronal excitability, making this compound a potential candidate for the treatment of neurological disorders such as epilepsy.

Mechanism of Action

The mechanism of action of 1,3-diethyl-N-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide involves the inhibition of the Na+/H+ exchanger. This transporter is responsible for the regulation of intracellular pH in cells. Inhibition of the Na+/H+ exchanger by this compound results in a decrease in intracellular pH, which can have a variety of effects depending on the cell type. In cancer cells, a decrease in intracellular pH can result in a decrease in proliferation. In neurons, a decrease in intracellular pH can result in a decrease in excitability.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. In addition to its effects on intracellular pH, this compound has been shown to inhibit the activity of the Cl−/HCO3− exchanger, which is involved in the regulation of intracellular chloride concentration. This compound has also been shown to inhibit the activity of the Na+/Ca2+ exchanger, which is involved in the regulation of intracellular calcium concentration.

Advantages and Limitations for Lab Experiments

1,3-diethyl-N-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method. It has been extensively studied for its potential applications in scientific research and has been shown to have a variety of biochemical and physiological effects. However, there are also limitations to its use. This compound is a sulfonamide derivative, which can limit its solubility in aqueous solutions. It is also a relatively large molecule, which can limit its ability to penetrate cell membranes.

Future Directions

There are several future directions for research on 1,3-diethyl-N-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide. One area of research is the development of more potent and selective inhibitors of the Na+/H+ exchanger. Another area of research is the investigation of the effects of this compound on other ion transporters and channels. Additionally, the potential applications of this compound in other areas of scientific research, such as cardiovascular disease and diabetes, could be explored.

properties

IUPAC Name

1,3-diethyl-2-oxo-N-propan-2-ylbenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-5-16-12-8-7-11(21(19,20)15-10(3)4)9-13(12)17(6-2)14(16)18/h7-10,15H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQCSDUXSCQQJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)S(=O)(=O)NC(C)C)N(C1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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